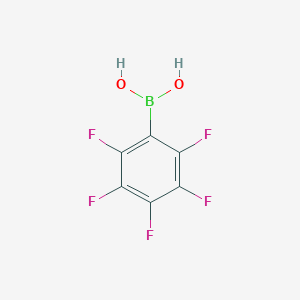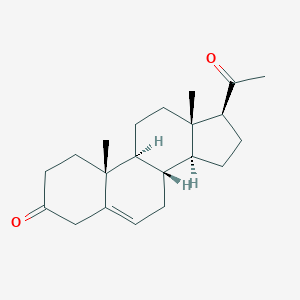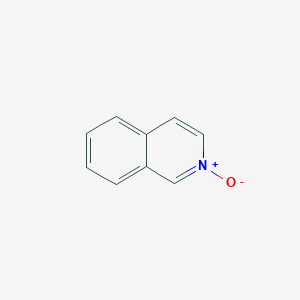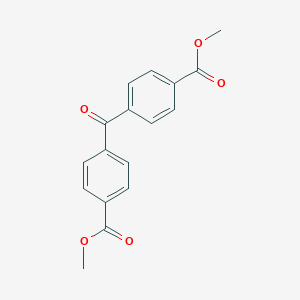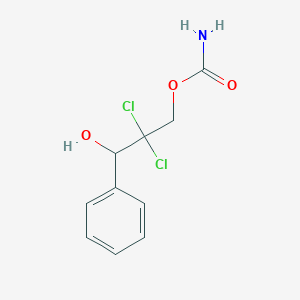
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester, commonly known as diisopropylfluorophosphate (DFP), is a potent irreversible inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve impulse transmission. DFP is widely used in scientific research as a tool to study the role of AChE in various physiological and pathological processes.
Mécanisme D'action
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester irreversibly inhibits AChE by forming a covalent bond with the active site serine residue of the enzyme. This prevents AChE from breaking down ACh, leading to an accumulation of ACh in the synaptic cleft and prolonged nerve impulse transmission.
Effets Biochimiques Et Physiologiques
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been shown to produce a range of biochemical and physiological effects, depending on the dose and duration of exposure. These effects include inhibition of AChE activity, accumulation of ACh in the synaptic cleft, activation of muscarinic and nicotinic ACh receptors, and disruption of the cholinergic system.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has several advantages as a tool for scientific research. It is a potent and selective inhibitor of AChE, making it a valuable tool for studying the role of AChE in various physiological and pathological processes. Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester is also relatively easy to synthesize and purify. However, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has several limitations as well. It is highly toxic and can pose a significant health risk to researchers if not handled properly. Moreover, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester irreversibly inhibits AChE, making it difficult to study the reversible inhibition of AChE that occurs in some pathological conditions.
Orientations Futures
There are several future directions in the use of Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester as a tool for scientific research. One area of research is the development of new drugs that target AChE and other cholinergic receptors. Another area of research is the investigation of the role of AChE in various neurological disorders. Finally, there is a need for further research on the toxicology of Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester and other organophosphate compounds, to better understand the health risks associated with their use in scientific research.
Méthodes De Synthèse
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester can be synthesized by the reaction of diisopropylaminoethanol with phosphorus oxychloride and phenylchloroformate. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been extensively used in scientific research as a tool to study the role of AChE in various physiological and pathological processes. For example, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been used to investigate the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurological disorders. Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has also been used to study the effects of organophosphate poisoning on the nervous system.
Propriétés
Numéro CAS |
1211-00-3 |
|---|---|
Nom du produit |
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester |
Formule moléculaire |
C10H11Cl2NO3 |
Poids moléculaire |
264.1 g/mol |
Nom IUPAC |
(2,2-dichloro-3-hydroxy-3-phenylpropyl) carbamate |
InChI |
InChI=1S/C10H11Cl2NO3/c11-10(12,6-16-9(13)15)8(14)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H2,13,15) |
Clé InChI |
KIUGWPDQHKXJHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(COC(=O)N)(Cl)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(COC(=O)N)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




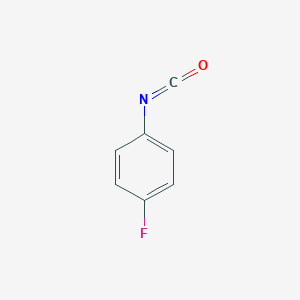


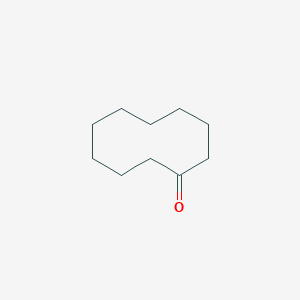
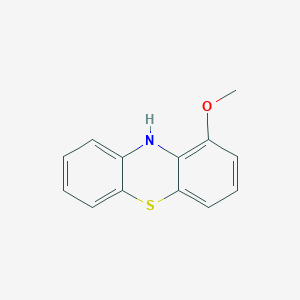

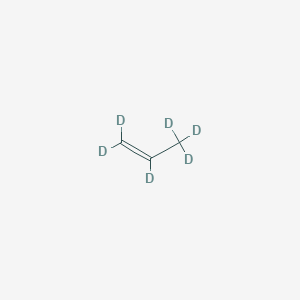
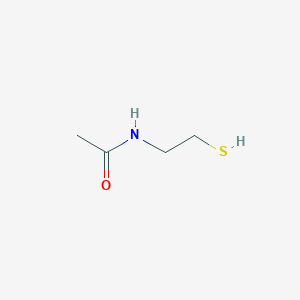
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
